delta-Decalactone
Description
Overview of Lactones and Cyclic Esters in Natural Product Chemistry
Lactones are intramolecular cyclic monoesters formed from hydroxy acids. thegoodscentscompany.comrsc.orgnih.gov The ring size of a lactone is indicated by a Greek prefix, with delta (δ) denoting a six-membered ring. thegoodscentscompany.com This cyclic structure arises from the reaction between a hydroxyl group and a carboxyl group within the same molecule, with the removal of a water molecule. thegoodscentscompany.com Lactones are prevalent in natural products and play diverse roles, including contributing to the characteristic scents and tastes of fruits, dairy products, and other biological sources. thegoodscentscompany.comwikipedia.orgperfumerflavorist.comglpbio.comoup.comnih.govresearchgate.netntou.edu.tw Their cyclic structure and the presence of the ester functional group contribute to their chemical reactivity, which is similar to that of acyclic esters, undergoing reactions such as hydrolysis. libretexts.org
Historical Context of Delta-Decalactone Research and Discovery
Research into δ-Decalactone has been closely tied to the investigation of aroma compounds in natural sources, particularly in fruits and dairy products. It has been identified as a natural constituent in various foods, including coconut, raspberry, other fruits and berries, alcoholic beverages, meat, and dairy products. hpa.gov.tw Early research in the mid-20th century began to identify and characterize the volatile compounds responsible for the flavors of foods like butter, where δ-decalactone was found to be a major volatile component. researchgate.net The development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) has been crucial in identifying and quantifying δ-decalactone in complex matrices. sigmaaldrich.com The interest in δ-decalactone has also been driven by its potential for biotechnological production, with studies exploring microbial transformations for its synthesis from precursors like linoleic acid. mdpi.comresearchgate.net
Significance of this compound in Aroma and Flavor Chemistry
δ-Decalactone is highly valued in the flavor and fragrance industries due to its distinct and pleasant aroma profile. thegoodscentscompany.compharmaffiliates.comfragranceu.compellwall.comperflavory.com It is often described as having sweet, creamy, lactonic, fatty, coconut, milky, and fruity nuances, particularly peach-like notes. fragranceu.compellwall.comperflavory.com Its aroma is considered powerful and tenacious. pellwall.com δ-Decalactone is a key component in creating flavors for a wide range of products, including coconut, butter, cream, vanilla, and various fruit flavors, such as peach and mango. thegoodscentscompany.comfragranceu.comperflavory.com It contributes significantly to the creamy and coconut-like flavor found in milk-based products. nih.gov Research using techniques like gas chromatography-olfactometry (GC-O) has confirmed its importance as an aroma-active compound in foods like sweet whey powder and yogurt. sigmaaldrich.com Its contribution to aroma can be quantified using odor activity values (OAVs), which take into account both concentration and odor threshold. ntou.edu.twnih.gov
Here is a table summarizing some reported aroma and taste descriptions for this compound:
| Source | Aroma Description | Taste Description |
| The Good Scents Company thegoodscentscompany.com | Natural, milky, creamy | |
| Firmenich thegoodscentscompany.comfragranceu.com | Creamy, coconut profile, slightly fruity nuance | Creamy, coconut, butter, cream, vanilla, peach, other fruit flavors |
| Augustus Oils Ltd thegoodscentscompany.com | Creamy, tropical nuances | Creamy, dairy, coconut, peach, mango, other fruit flavors |
| Pell Wall pellwall.com | Sweet, creamy, lactonic, nutty, fruity, celery | |
| Perflavory perflavory.com | Fresh sweet oily coconut fruity peach creamy dairy | Coconut, creamy, fatty, buttery, milky, nutty, slightly fruity |
| Bedoukian Research perflavory.com | Creamy, coconut, peach-like odor with celery undertones |
Isomeric Forms and Enantiomeric Purity Considerations (e.g., (S)-enantiomer, (R)-enantiomer)
δ-Decalactone contains a chiral center, typically at the carbon adjacent to the oxygen in the ring that is also bonded to the pentyl chain. This gives rise to two enantiomeric forms: (R)-δ-Decalactone and (S)-δ-Decalactone. sigmaaldrich.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. gcms.cz In many chiral compounds, the different enantiomers can have distinct biological activities and sensory properties. gcms.cz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-pentyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBSPIPJMLAMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044496 | |
| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | delta-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 120.00 °C. @ 0.02 mm Hg | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very soluble in alcohol and propylene glycol; insoluble in water | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | delta-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.964-0.971 | |
| Record name | delta-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
705-86-2 | |
| Record name | δ-Decalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-decalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-5-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-DECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNA0S5T234 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-27.00 °C. @ 760.00 mm Hg | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution in Biological Systems
Ubiquitous Presence in Food Matrices
Delta-Decalactone is widely distributed across numerous food categories, contributing to their distinct sensory properties. leffingwell.comperfumerflavorist.comperfumerflavorist.com
Fruits and Berries
This compound is a volatile constituent identified in various fruits and berries, contributing to their aroma. These include coconut, raspberry, apricot, peach, nectarine, blackberry, blackcurrant, and cranberry. firmenich.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comscentree.cochemball.comperfumerflavorist.com Studies using techniques like gas chromatography-mass spectrometry (GC-MS) have identified this compound in the volatile profiles of these fruits. For instance, it has been reported in mango and bilberry in addition to the specified fruits. odowell.com Research on Prunus fruits, such as peach, apricot, and nectarine, has utilized isotope ratio mass spectrometry (IRMS) to differentiate the origin of this compound, indicating its natural presence in these fruits. nih.govacs.org
Here is a table summarizing some fruits and berries where this compound has been identified:
(Note: This table is intended to be rendered as an interactive data table.)
Dairy Products
This compound is a significant flavor component in various dairy products, contributing to their creamy and buttery notes. firmenich.comperfumersapprentice.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comscentree.coindiamart.comchemball.comperfumerflavorist.comperfumerflavorist.comperfumerflavorist.comnih.govacs.orgnih.gov It is considered a key part of the backbone of most dairy flavors. perfumerflavorist.com Studies comparing the lactone content in different dairy products have consistently identified this compound. nih.govacs.orgnih.gov For instance, it is a main lactone found in butter and fermented butters. nih.govacs.orgnih.gov Research indicates that the major lactones in dairy products, including this compound, are often present in the (R)-form. acs.orgnih.gov
Here is a table summarizing some dairy products where this compound has been identified:
| Dairy Product | Identification Notes |
| Milk | Naturally found. firmenich.comodowell.comleffingwell.com |
| Butter | Naturally found, main lactone, contributes to buttery/creamy notes. firmenich.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comindiamart.comperfumerflavorist.comnih.govacs.orgnih.govegullet.org |
| Cream | Naturally found, contributes to creamy notes. firmenich.comperfumersapprentice.comthegoodscentscompany.comleffingwell.comchemball.comperfumerflavorist.com |
| Cheese | Naturally found, identified in Swiss cheese and other cheeses. firmenich.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comscentree.coindiamart.com |
| Milk powder | Reported as naturally found. odowell.com |
| Fermented Butter | Main lactone, content can increase upon heat treatment. nih.govacs.orgnih.gov |
(Note: This table is intended to be rendered as an interactive data table.)
Meats
This compound has been identified in certain meat products, contributing to their flavor profiles. These include chicken, beef, and pork. indiamart.comperfumerflavorist.comperfumerflavorist.comwikidata.org It has been reported in cooked beef and cooked pork. leffingwell.com Analysis of volatile compounds in beef fat has revealed the presence of this compound. nih.govnih.gov
Here is a table summarizing some meats where this compound has been identified:
| Meat Product | Identification Notes |
| Chicken | Reported as naturally found. perfumerflavorist.comperfumerflavorist.comwikidata.org |
| Beef | Reported in cooked beef and beef fat. leffingwell.comperfumerflavorist.comperfumerflavorist.comwikidata.orgnih.govnih.gov |
| Pork | Reported in cooked pork and pork fat. leffingwell.comperflavory.comindiamart.comperfumerflavorist.comperfumerflavorist.comwikidata.org |
| Liver | Reported as naturally found. perfumerflavorist.comwikidata.org |
| Mutton fat | Reported as naturally found. odowell.com |
(Note: This table is intended to be rendered as an interactive data table.)
Alcoholic Beverages
This compound is present in some alcoholic beverages, contributing to their aroma characteristics. These include wine, rum, and brandy. odowell.comleffingwell.comperfumerflavorist.com
Here is a table summarizing some alcoholic beverages where this compound has been identified:
| Alcoholic Beverage | Identification Notes |
| Wine | Reported as naturally found. leffingwell.comperfumerflavorist.com |
| Rum | Reported as naturally found. odowell.comleffingwell.comperfumerflavorist.com |
| Brandy | Reported as naturally found. perfumerflavorist.com |
| Whiskey | Reported as naturally found. leffingwell.com |
(Note: This table is intended to be rendered as an interactive data table.)
Other Food Products
This compound's presence extends to various other food products, where it contributes to creamy, fruity, or sweet notes. These include baked goods, margarine, candy, confectioneries, sweet sauces, gelatin, and pudding. perfumersapprentice.comchemball.comperfumerflavorist.comperfumerflavorist.comthegoodscentscompany.commade-in-china.commade-in-china.com It is widely used in margarine, ice cream, soft drinks, confectionery, baked goods, and seasonings. chemball.commade-in-china.commade-in-china.com Studies comparing butter and margarine have found this compound in margarine, often in racemic forms, suggesting the addition of synthetic aroma chemicals. nih.govacs.orgnih.gov
Here is a table summarizing some other food products where this compound has been identified or used as a flavor ingredient:
| Other Food Product | Identification/Usage Notes |
| Baked Goods | Widely used as a flavor ingredient. chemball.comperfumerflavorist.commade-in-china.commade-in-china.com |
| Margarine | Present, can contain synthetic forms. thegoodscentscompany.comperflavory.comindiamart.comchemball.comnih.govacs.orgnih.govmade-in-china.commade-in-china.com |
| Candy | Used as a flavor ingredient, specifically in soft candy. thegoodscentscompany.comchemball.comperfumerflavorist.commade-in-china.commade-in-china.com |
| Confectioneries | Widely used as a flavor ingredient. perfumerflavorist.commade-in-china.commade-in-china.com |
| Sweet Sauces | Used as a flavor ingredient. thegoodscentscompany.comperfumerflavorist.com |
| Gelatin | Not specifically mentioned in search results regarding natural occurrence, but likely used as a flavor. |
| Pudding | Not specifically mentioned in search results regarding natural occurrence, but likely used as a flavor. |
| Ice Cream | Widely used as a flavor ingredient. chemball.commade-in-china.commade-in-china.com |
| Seasonings | Widely used as a flavor ingredient. chemball.commade-in-china.commade-in-china.com |
| Cane sugar | Reported as naturally found. thegoodscentscompany.comperflavory.comindiamart.com |
(Note: This table is intended to be rendered as an interactive data table.)
Identification in Non-Food Biological Sources
Beyond food, this compound has been identified in other biological sources. It has been reported in lavender oil. thegoodscentscompany.comperflavory.comindiamart.com It has also been found in Burley tobacco. odowell.comleffingwell.com Certain plant species, such as Osmanthus, Tuberose, and Gardenia flowers, have also been reported to contain this compound. leffingwell.com Additionally, it has been identified in the inflorescence odour of Curio articulatus (formerly Senecio articulatus) and in Fusarium poae, a filamentous fungus. nih.govwikidata.org this compound has also been found in some ant species. leffingwell.com
Here is a table summarizing some non-food biological sources where this compound has been identified:
| Non-Food Biological Source | Identification Notes |
| Lavender oil | Reported as naturally found. thegoodscentscompany.comperflavory.comindiamart.com |
| Burley tobacco | Reported as naturally found. odowell.comleffingwell.com |
| Osmanthus | Reported as naturally found. leffingwell.com |
| Tuberose | Reported as naturally found. leffingwell.com |
| Gardenia flowers | Reported as naturally found. leffingwell.com |
| Curio articulatus | Identified in inflorescence odour. nih.govwikidata.org |
| Fusarium poae | Reported as naturally found. nih.govwikidata.org |
| Ant species | Reported as naturally found. leffingwell.com |
| Massoia oil | Reported as naturally found. leffingwell.com |
(Note: This table is intended to be rendered as an interactive data table.)
Insect Secretions
This compound has been identified as a component in the secretions of certain insect species. It has been detected in the venom-producing mandibular glands of the ponerine ant Pachycondyla apicalis (referred to as Neoponera apicalis in some contexts) nih.govnih.govhpa.gov.tw. Additionally, (+)-(R)-δ-decalactone has been reported as a component of the warning odor of the North American porcupine (Erethizon dorsatum) nih.govnih.gov. The warning odor of the North American porcupine, found on its quills, contains this compound and delta-dodecalactone, which have a sweet, coconut odor. plos.orgresearchgate.net The (R)-enantiomer of this compound is the isomer possessing the characteristic porcupine odor. researchgate.net This odorant is disseminated by specialized quills in the dorsal region. researchgate.netoup.com
Microbial Metabolites
This compound is also produced as a metabolite by various microorganisms, including fungi and yeasts. It has been reported in Fusarium poae nih.govwikidata.orgresearchgate.netresearchgate.netuminho.pt. The yeast Sporidiobolus salmonicolor (formerly Sporobolomyces odorus) has been widely reported for its ability to produce lactones, including gamma-decalactone (B1670016), from substrates like castor oil or its derivatives researchgate.netmdpi.commdpi.comredalyc.orgasm.org. While Sporidiobolus salmonicolor primarily produces gamma-decalactone, studies investigating the catabolic pathways of both gamma- and delta-lactones have been conducted using this species mdpi.com. Saccharomyces cerevisiae, commonly known as baker's yeast, is another microorganism that produces this compound nih.govgoogle.com. Saccharomyces cerevisiae can be used in the microbial production of natural this compound from corresponding unsaturated starting materials google.com.
Table 1: Natural Occurrence of this compound in Selected Biological Systems
| Biological System | Type of Organism | Specific Source/Location | Reference(s) |
| Neoponera apicalis | Insect (Ant) | Mandibular glands | nih.govnih.govhpa.gov.tw |
| Erethizon dorsatum | Mammal (Porcupine) | Warning odor on quills | nih.govnih.govplos.orgresearchgate.netoup.com |
| Fusarium poae | Fungus | Metabolite | nih.govwikidata.orgresearchgate.netresearchgate.netuminho.pt |
| Sporidiobolus salmonicolor | Yeast | Metabolite (primarily gamma-decalactone, studied for delta-lactone pathways) | researchgate.netmdpi.commdpi.comredalyc.orgasm.org |
| Saccharomyces cerevisiae | Yeast | Metabolite | nih.govgoogle.com |
Biosynthesis and Metabolic Pathways
Enzymatic and Microbial Pathways
Microorganisms, particularly yeasts and bacteria, play a central role in the enzymatic pathways leading to δ-decalactone production. These pathways often involve the modification and subsequent breakdown of fatty acid precursors.
Role of Fatty Acids as Precursors (e.g., Linoleic Acid, Hydroxy Fatty Acids)
Fatty acids, both saturated and unsaturated, serve as key precursors for δ-decalactone biosynthesis in microorganisms. Linoleic acid (C18:2) has been demonstrated as a precursor, with studies showing its conversion into δ-decalactone in yeasts like Sporobolomyces salmonicolor. mdpi.com This conversion often requires initial chemical transformations, such as hydroperoxidation, before entering the beta-oxidation pathway. mdpi.com Hydroxy fatty acids are also crucial precursors. For instance, (13R)-coriolic acid, a major fatty acid in Coriaria nepalensis seed oil, can be converted to (R)-δ-decalactone through beta-oxidative degradation. mdpi.com Similarly, (13S)-coriolic acid from Monnina emarginata seed oil can yield (S)-δ-decalactone. mdpi.com 11-hydroxypalmitic acid, extractable from sources like jalap resin and sweet potato, is another suitable starting material for δ-decalactone production via microbial fermentation. google.comgoogleapis.comgoogle.com These hydroxy fatty acids typically have a hydroxyl group at an odd-numbered carbon relative to the carboxyl group, with 9 carbon atoms between the carboxyl group and the hydroxyl-carrying carbon being common for δ-lactone production. google.comgoogleapis.com
Beta-Oxidation Pathway and Lactonization
The beta-oxidation pathway is a central metabolic route in the microbial production of δ-decalactone from fatty acid precursors. This pathway, primarily occurring in peroxisomes in yeasts, involves the sequential removal of two-carbon units from the acyl-CoA molecule. mdpi.comcdnsciencepub.com For δ-decalactone production, hydroxy fatty acids undergo beta-oxidation until a 5-hydroxy decanoic acid intermediate is formed. google.comgoogle.com This intermediate then undergoes spontaneous or enzyme-catalyzed lactonization, an intramolecular esterification, to form the cyclic δ-decalactone. mdpi.comgoogle.com The position of the hydroxyl group on the precursor fatty acid dictates whether a gamma, delta, or epsilon lactone is formed upon cyclization. mdpi.com
Involvement of Specific Enzymes (e.g., Lipoxygenases, Hydratases, Acyl-CoA Oxidase, Alcohol Dehydrogenases)
Several enzymes are involved in the complex pathways leading to δ-decalactone. Lipoxygenases may play a role in introducing a hydroperoxy group into unsaturated fatty acids like linoleic acid, a necessary step before beta-oxidation for δ-decalactone synthesis in some organisms. mdpi.com Hydratases, such as fatty acid hydratases, catalyze the addition of water to double bonds in unsaturated fatty acids, forming hydroxylated fatty acids that serve as precursors. researchgate.netnih.gov Acyl-CoA oxidase is the first enzyme in the peroxisomal beta-oxidation pathway, catalyzing the oxidation of acyl-CoA esters. tandfonline.commdpi.comnih.govnih.gov Its activity and specificity for different chain lengths can influence the efficiency of lactone production and the accumulation of intermediates. tandfonline.commdpi.comnih.govnih.gov Alcohol dehydrogenases are also implicated in fatty acid metabolism and potentially in the conversion of hydroxylated intermediates. mdpi.com
De Novo Biosynthesis Mechanisms
While biotransformation of existing fatty acids is a common route, some microorganisms are capable of de novo biosynthesis of lactones. Studies with Sporobolomyces salmonicolor have provided insights into the de novo biosynthesis process, particularly regarding the origin of oxygenated fatty acid derivatives that enter the beta-oxidation pathway. mdpi.com
Biotransformation of Hydroxylated Fatty Acids
Biotransformation, the microbial conversion of an immediate precursor into a lactone, is a widely used and often high-yield method for δ-decalactone production. mdpi.commdpi.com This typically involves providing a hydroxylated fatty acid substrate to microorganisms capable of shortening it through beta-oxidation and then lactonizing the resulting hydroxy intermediate. mdpi.commdpi.comgoogle.com For example, 11-hydroxypalmitic acid can be biotransformed into δ-decalactone by certain microorganisms. google.comgoogleapis.comgoogle.com The efficiency of this process depends on the microorganism's ability to tolerate high concentrations of fatty acids and effectively perform the necessary beta-oxidation cycles and lactonization. mdpi.com
Microorganisms in Delta-Decalactone Production
A variety of microorganisms, including yeasts, fungi, and bacteria, are known to produce δ-decalactone through different metabolic routes. Yeasts, particularly species within the genera Saccharomyces, Yarrowia, and Sporobolomyces, have been extensively studied for their ability to produce lactones, including δ-decalactone, through biotransformation of fatty acids and hydroxy fatty acids. tandfonline.commdpi.comgoogleapis.comnih.govnih.govgoogle.comgoogle.comresearchgate.netcore.ac.uk Certain bacteria, such as those belonging to the genus Clostridium and lactic acid bacteria, have also been shown to be involved in the production or conversion of precursors for δ-decalactone. google.comnih.govgoogle.comgoogle.com The selection of the microorganism depends on the desired pathway (biotransformation vs. de novo synthesis) and the specific precursor being used.
Here is a table summarizing some microorganisms and their role in δ-decalactone production based on the search results:
| Microorganism Species | Role in δ-Decalactone Production | Precursors Used (Examples) | Relevant Information |
| Sporobolomyces salmonicolor | Produces δ-decalactone via biotransformation and de novo biosynthesis. mdpi.com | Linoleic acid, Hydroxy fatty acids. mdpi.com | Used as a study model for lactone biosynthesis pathways. mdpi.com |
| Yarrowia lipolytica | Engineered strains can produce δ-decalactone from linoleic acid. tandfonline.comresearchgate.netresearchgate.net Involved in biotransformation of hydroxy fatty acids. mdpi.com | Linoleic acid, Hydroxy fatty acids. tandfonline.commdpi.comresearchgate.netresearchgate.net | Extensive research on optimizing beta-oxidation pathway enzymes (e.g., Acyl-CoA oxidases) to improve yields and reduce degradation. tandfonline.commdpi.comnih.govnih.govcore.ac.uk |
| Saccharomyces cerevisiae | Can effect beta-oxidation of hydroxy fatty acids leading to δ-lactones. google.comgoogleapis.comgoogle.com | Hydroxy fatty acids (e.g., 11-hydroxypalmitic acid). google.comgoogleapis.com | Used in processes for producing delta-hydroxy alkanoic acids which are then converted to delta-lactones. google.comgoogleapis.com |
| Clostridium genus | Can hydrogenate unsaturated lactones (like 2-decen-5-olide) to saturated δ-lactones. google.comgoogle.com | 2-decen-5-olide, 5-hydroxy-2-decenoic acid. google.comgoogle.com | Used in processes involving the reduction of precursors. google.comgoogle.com |
| Lactic Acid Bacteria | Some species can carry out hydroxylation of fatty acids, an important step in lactone biosynthesis. nih.gov | Fatty acids (e.g., linoleic acid). nih.gov | Identified as containing enzymes potentially involved in lactone biosynthesis. nih.gov |
| Candida sorbophila | Can produce δ-decalactone from 11-hydroxypalmitic acid. google.com | 11-hydroxypalmitic acid. google.com | Capable of hydrolyzing castor oil and producing gamma-decalactone (B1670016) precursors. google.com |
Detailed research findings highlight the impact of genetic modifications and culture conditions on δ-decalactone production. For instance, in Yarrowia lipolytica, modifying acyl-CoA oxidase activity, particularly disrupting the gene encoding the short-chain-specific Aox3, can lead to increased lactone accumulation by reducing degradation. mdpi.comnih.govnih.gov Oxygen concentration in the culture medium can also influence enzyme activity within the beta-oxidation pathway, affecting the yield of δ-decalactone and the accumulation of other related compounds. tandfonline.comnih.govcore.ac.uk
Yeasts (e.g., Yarrowia lipolytica, Sporobolomyces salmonicolor, Candida spp.)
Yeasts are significant producers of lactones, including this compound, often through the biotransformation of fatty acids. modern-journals.commdpi.com
Yarrowia lipolytica: This yeast is a well-established host for lactone production, particularly gamma-Decalactone, from precursors like ricinoleic acid. modern-journals.commdpi.com Studies have shown that Y. lipolytica can also produce this compound from linoleic acid via a 13-lipoxygenase-peroxidase pathway or through biotransformation of 13-hydroxy-9(Z)-octadecenoic acid (13-HOD), an intermediate derived from linoleic acid. mdpi.comresearchgate.netgoogle.comnih.gov The peroxisomal beta-oxidation pathway in Y. lipolytica, involving enzymes like acyl-CoA oxidase, a multifunctional hydratase/dehydrogenase, and thiolase, plays a crucial role in processing hydroxy fatty acids into lactones. mdpi.com Genetic engineering of Y. lipolytica with bacterial hydratases, such as oleate (B1233923) 10-hydratase from Stenotrophomonas maltophilia or linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus, has enabled the production of this compound from linoleic acid. mdpi.com
Sporobolomyces salmonicolor: This yeast-like fungus is known for its ability to produce a range of lactones through both de novo biosynthesis and biotransformation of fatty acids and hydroxy acids. mdpi.com Early studies with S. salmonicolor demonstrated the conversion of labeled linoleic acid into this compound. mdpi.com Research with S. salmonicolor has provided insights into the de novo biosynthesis of lactones and the origin of oxygenated fatty acid derivatives that enter the beta-oxidation pathway. mdpi.com
Candida spp.: Several species of the genus Candida have been reported to produce lactones. mdpi.comgoogle.com For instance, Candida sorbophila has been shown to produce this compound from 11-hydroxypalmitic acid. google.comgoogle.com The biosynthesis in Candida species often involves the shortening of a hydroxy fatty acid in the beta-oxidation pathway followed by spontaneous lactonization. mdpi.com
Bacteria (e.g., Lactic Acid Bacteria, Lactobacillus plantarum, Lactobacillus acidophilus, Lactococcus lactis)
Certain bacteria, particularly Lactic Acid Bacteria (LAB), have demonstrated the ability to produce delta-lactones. nih.govnih.gov
Lactic Acid Bacteria (LAB): LAB strains have been identified as effective in producing dairy flavor-inducing delta-lactones, including this compound, from substrates like grapeseed oil. nih.govnih.govcolab.ws
Lactobacillus plantarum: While primarily known for producing other compounds, some Lactobacillus strains, like Lactobacillus plantarum AF1, have been studied for lactone production, although often focusing on delta-dodecalactone. researchgate.net
Lactobacillus acidophilus: This bacterium is a source of linoleate 13-hydratase, an enzyme crucial for converting linoleic acid to 13-hydroxy-9(Z)-octadecenoic acid, a precursor for this compound production in other organisms like Yarrowia lipolytica. mdpi.comresearchgate.netgoogle.comnih.gov
Lactococcus lactis: Specific strains of Lactococcus lactis subsp. lactis and Lactococcus lactis subsp. lactis biovar diacetylactis have shown efficient formation of targeted delta-lactones, including this compound, from vegetable oil substrates. nih.govnih.gov
Fungi (e.g., Trichoderma viride, Polyporus durus)
Some filamentous fungi and basidiomycetes are also known to produce delta-lactones. mdpi.com
Trichoderma viride: This filamentous fungus has been reported to produce delta-dodecalactone. While not directly linked to this compound in the provided snippets, it indicates the potential for lactone production within this fungal group. mdpi.com
Polyporus durus: This basidiomycete fungus is known to produce various volatile compounds, including gamma- and delta-lactones, through biotransformation or de novo biosynthesis. google.commdpi.com Polyporus durus has been specifically mentioned in the context of producing 5-decanolide (this compound) from natural 2-decen-1,5-olide by utilizing its reducing power. google.comepo.orggoogleapis.com
Metabolic Engineering and Strain Optimization for Enhanced Production
Significant efforts have been directed towards improving this compound production through metabolic engineering and optimization of microbial strains and culture conditions. modern-journals.comlucintel.comresearchgate.net
Genetic Modification Strategies
Genetic modification plays a key role in enhancing lactone production by altering metabolic pathways and increasing the efficiency of relevant enzymes. modern-journals.comlucintel.comcore.ac.uk
Genetic engineering of yeasts like Yarrowia lipolytica with heterologous enzymes, such as bacterial hydratases, has been employed to channel fatty acid metabolism towards specific hydroxy fatty acid intermediates that serve as precursors for this compound. mdpi.com
Strategies involving the disruption or overexpression of genes within the beta-oxidation pathway can influence the accumulation of hydroxy fatty acid intermediates and subsequently impact lactone yield. For example, in Y. lipolytica, the disruption of certain POX genes (encoding acyl-CoA oxidases) has been shown to affect beta-oxidation activity and gamma-Decalactone production, suggesting similar approaches could be relevant for this compound. core.ac.uk
Developing mutant strains through techniques like UV mutagenesis has also been explored to improve lactone production by selecting for strains with enhanced bioconversion capabilities.
Influence of Culture Conditions (e.g., pH, Temperature, Aeration, Substrate, Heat Stress)
Culture conditions significantly impact microbial growth and the efficiency of lactone production. uni.luresearchgate.netcdnsciencepub.comuminho.pt Optimization of these parameters is crucial for maximizing yield.
pH: The optimal pH for lactone production can vary depending on the microorganism. For instance, while gamma-Decalactone production by Yarrowia lipolytica was found to be better at an initial pH of 6, another yeast, Lindnera saturnus, showed better production at pH 5. researchgate.net For the microbial reduction of massoia lactone to this compound using bacteria like Pseudomonas putida, a pH range of 6 to 8, preferably 6 to 7.5, has been suggested. epo.orggoogle.com Maintaining a constant pH during fermentation can be important for process control. google.com
Temperature: Incubation temperature is a critical factor. For microbial conversion processes, temperatures typically range from 15 to 40°C, with preferred ranges often between 20 to 35°C or 25 to 33°C, depending on the specific microorganism and process. epo.orggoogle.com For this compound production from 13-hydroxy-9(Z)-octadecenoic acid by Y. lipolytica cells, 30°C was found to be optimal. researchgate.netnih.gov
Aeration: Aeration rate influences the availability of oxygen, which is essential for the aerobic processes involved in fatty acid metabolism and lactone production by many microorganisms. Aerobic agitation culture is commonly employed. google.comepo.orggoogle.com Optimized oxygen transfer rate (OTR) has been shown to directly influence lactone production. uminho.pt
Substrate: The choice and concentration of the substrate are paramount. This compound production often utilizes fatty acids or their derivatives as precursors, such as linoleic acid, 11-hydroxypalmitic acid, or massoia lactone. mdpi.comresearchgate.netnih.govgoogle.comgoogle.com The concentration of the substrate and its availability to the microbial cells are key factors affecting yield. google.comcdnsciencepub.comuminho.pt The use of organic solvents capable of dissolving the substrate and being hardly soluble in water, such as vegetable oils (soybean oil, olive oil), can improve efficiency in some biotransformation processes. epo.orggoogle.com
Heat Stress: Sublethal heat stress has been shown to significantly improve the production of delta-lactones, including this compound, by Lactic Acid Bacteria. nih.govnih.govcolab.wsresearchgate.net This suggests that stress responses in microorganisms can potentially enhance the metabolic flux towards lactone synthesis.
Cell Immobilization Techniques
Cell immobilization techniques involve confining microbial cells within a support matrix, which can offer advantages such as increased cell density, reusability of biocatalysts, and improved process stability. core.ac.uk While the provided information specifically mentions the effects of physical factors on the production of gamma-Decalactone by immobilized Sporidiobolus salmonicolor within calcium alginate beads, the principle of cell immobilization is a general strategy applicable to the biotechnological production of various compounds, including this compound, by different microorganisms. Immobilization can potentially enhance the efficiency and control of the biotransformation process.
Here is a summary of some research findings on this compound production:
| Microorganism | Substrate | Conditions | This compound Production | Reference(s) |
| Yarrowia lipolytica | Linoleic acid | One-pot reaction with L. acidophilus 13-hydratase, pH 7.5, 30°C | 1.9 g/L from 10 g/L linoleic acid in 18 h | researchgate.netnih.gov |
| Yarrowia lipolytica | 13-hydroxy-9(Z)-octadecenoic acid | Whole cells, pH 7.5, 30°C, 21 h | 1.9 g/L from 7.5 g/L substrate | researchgate.netnih.gov |
| Candida sorbophila | 11-hydroxypalmitic acid | Culturing in medium | Produced | google.comgoogle.com |
| Saccharomyces cerevisiae | 11-hydroxypalmitic acid | pH 6.5, 28°C, 150 rpm, 5 days | 1.0 g/kg fermentation broth | google.com |
| Lentilactobacillus parafarraginis FAM-1079 | Grapeseed oil | Sublethal heat stress | Improved production | nih.govnih.gov |
| Lactococcus lactis subsp. lactis FAM-17918 | Grapeseed oil | Sublethal heat stress | Improved production | nih.govnih.gov |
| Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003 | Grapeseed oil | Sublethal heat stress | Improved production | nih.govnih.gov |
| Polyporus durus | 2-decen-1,5-olide | Microbial reduction | Produced | google.comepo.orggoogleapis.com |
| Pseudomonas putida ATCC 33015 | Massoia lactone | Aerated and stirred, 30°C, 48 h, pH 6-7.5 | 99.1% conversion | epo.orggoogle.com |
Chemical Synthesis Methodologies
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic approaches combine chemical reactions with enzymatic transformations to synthesize delta-Decalactone, often with a focus on achieving desired stereoselectivity.
Enzymatic Oxidation of Diols
One chemo-enzymatic route involves the enzymatic oxidation of corresponding racemic primary-secondary diols, such as decane-1,5-diol, catalyzed by alcohol dehydrogenases. This process can lead to enantiomerically enriched this compound. For instance, alcohol dehydrogenase (HLADH), both isolated from horse liver and recombinant in Escherichia coli, has been shown to catalyze the oxidation of decane-1,5-diol to this compound, albeit with moderate enantioselectivity. plos.orgnih.gov The formation of this compound from decane-1,5-diol catalyzed by HLADH proceeds via two oxidation steps, involving the formation of hemiacetal intermediates. plos.orgnih.gov
Another chemo-enzymatic approach involves the regio- and enantioselective C5 hydroxylation of decanoic acid catalyzed by a wild-type cytochrome P450 monooxygenase (CYP116B46 from Tepidiphilus thermophilus). Subsequent lactonization of the resulting (S)-5-hydroxydecanoic acid yields (S)-δ-decalactone with high enantiomeric excess. nih.gov
Stereoselective Synthesis and Enantiomeric Purity
Achieving high stereoselectivity and enantiomeric purity is crucial for this compound, as its different enantiomers possess distinct odor profiles. The (S)-enantiomer is typically associated with a sweet, creamy scent, while the (R)-enantiomer can have an unpleasant odor. smolecule.comwikipedia.org
Enzymatic methods, particularly those employing engineered enzymes, have shown promise in the stereoselective synthesis of this compound. For example, a carbonyl reductase variant, SmCRM5 from Serratia marcescens, obtained through structure-guided directed evolution, has demonstrated high stereoselectivity (up to 99% ee) in the asymmetric synthesis of (R)-δ-decalactone from 5-oxodecanoic acid. rsc.org This biocatalytic approach offers a cost-effective and environmentally friendly alternative to traditional chemical methods for obtaining highly enantiopure delta-lactones. rsc.org
Chemo-enzymatic oxidation of racemic decane-1,5-diol using HLADH has yielded enantiomerically enriched (–)-(S)-δ-decalactone with enantiomeric excess values ranging from 32% to 58% depending on the specific conditions and source of the enzyme. plos.org Preparative scale biotransformation catalyzed by recombinant HLADH in Escherichia coli achieved (+)-(R)-δ-decalactone with an enantiomeric excess of 56%. plos.org
The enantiomeric composition of this compound can vary in natural products. For instance, in peaches, the (R)-enantiomer is predominant (97.0% R, 3.0% S, 94.0% ee), while in raspberries, the (S)-enantiomer is found in higher proportion (2.2% R, 97.8% S, 95.6% ee). zeon.co.jp This highlights the importance of stereoselective synthesis to match the desired natural profile or specific application.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is another significant route for synthesizing this compound, often starting from unsaturated precursors.
From Alpha-Pyrones (e.g., 6-Amyl-alpha-pyrone)
This compound can be produced through the hydrogenation of 6-amyl-alpha-pyrone (6PP), a biomass-based platform chemical. acs.orgacs.orgresearchgate.net 6PP is an unsaturated lactone with two double bonds in the pyrone ring. wikipedia.org Hydrogenation of these double bonds leads to the formation of this compound. acs.orgacs.orgresearchgate.netwikipedia.org This transformation can be achieved using heterogeneous catalysts like Pd/C. acs.orgacs.orgresearchgate.netwikipedia.org
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers an alternative to conventional hydrogenation, avoiding the need for high-pressure hydrogen gas. acs.org In this approach, hydrogen is transferred from a hydrogen donor molecule to the substrate in the presence of a catalyst. acs.org Catalytic transfer hydrogenation of 6-amyl-alpha-pyrone using a Pd/C catalyst and formic acid as the in situ hydrogen source has been demonstrated as a method for producing this compound. acs.orgacs.orgresearchgate.netfigshare.com This reaction can achieve high conversion of 6PP (around 99%) and a maximum this compound yield of 79% under specific conditions (e.g., 433 K in 10 minutes). acs.orgresearchgate.netfigshare.com The yield is dependent on temperature, with lower temperatures resulting in significantly reduced yields. acs.orgresearchgate.netfigshare.com
Other Synthetic Strategies (e.g., Baeyer–Villiger Oxidation of Delfone)
Beyond chemo-enzymatic and catalytic hydrogenation methods, other chemical strategies are employed for this compound synthesis.
One notable method is the Baeyer–Villiger oxidation of delfone (2-pentylcyclopentanone). smolecule.comwikipedia.orgresearchgate.netasianpubs.orgsihaulichemicals.netasianpubs.org This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, inserting an oxygen atom to form an ester, in this case, a lactone. smolecule.com Traditionally, peracids have been used as oxidants for this transformation. smolecule.com However, alternative systems, such as Sn-Beta zeolite with hydrogen peroxide, have been explored for the Baeyer–Villiger oxidation of delfone to this compound, offering potential advantages such as solvent-free conditions and the ability to obtain enantiomerically enriched product when starting with enantiomerically enriched delfone. lookchem.com The reaction typically involves the synthesis of 2-pentylcyclopentanone (B1204629) from cyclopentanone (B42830) and n-valeraldehyde through aldol (B89426) condensation and subsequent hydrogenation. researchgate.netasianpubs.orgasianpubs.org The Baeyer–Villiger oxidation of 2-pentenyl cyclopentanone has been reported to yield this compound with a yield of around 61.2% under optimized conditions using hydrogen peroxide as the oxidant and sulfuric acid as an accelerator in methanol. researchgate.netasianpubs.orgasianpubs.org
Sensory and Olfactory Perception Mechanisms
Contribution to Aroma Profiles in Food and Beverages
Delta-Decalactone is a valuable flavoring agent in the food industry, utilized to enhance or modify the taste of various products, including dairy alternatives, bakery items, and beverages. smolecule.com Its aroma profile is described as creamy, milky, buttery, coconut-like, with hints of peach. smolecule.comfragranceu.com It is considered an indispensable lactone for dairy flavors and a pillar of buttery and creamy notes. firmenich.comfirmenich.com
Creamy and Milky Notes
This compound is a key contributor to creamy and milky sensations in food products. thegoodscentscompany.comfragranceu.comfirmenich.comfirmenich.comperfumersupplyhouse.com It is widely used in formulations for cream and milk flavors, providing depth and authenticity. perfumerflavorist.com For instance, adding this compound can serve as a good foundation to recreate the subtle flavor of unpasteurized fresh milk or enhance condensed milk and dulce de leche flavors. perfumerflavorist.com It is also a flavor component in non-fat dry milk and evaporated and dried whole milk, enhancing many dairy applications. jeneilbiotech.com
Fruity Undertones (e.g., Coconut, Peach, Apricot, Mango, Strawberry)
Beyond dairy notes, this compound imparts significant fruity undertones, including coconut, peach, apricot, mango, and strawberry. thegoodscentscompany.comfragranceu.comfirmenich.comfirmenich.comperfumersupplyhouse.comacsint.bizdemonchyaromatics.com It is widely used in various fruit flavors, such as peach, apricot, coconut, strawberry, raspberry, and mango, bringing roundness, creaminess, or a fleshy character. thegoodscentscompany.comfirmenich.comfirmenich.comjeneilbiotech.comdemonchyaromatics.com Its aroma is often described as a creamy, coconut, peach-like odor with celery undertones. thegoodscentscompany.comfragranceu.com
Buttery and Dairy Sensations
This compound is a crucial component for creating buttery and dairy sensations. fragranceu.comfirmenich.comperfumersupplyhouse.comperfumerflavorist.com It is considered a key part of the backbone of most dairy flavors and a pillar of buttery notes. firmenich.comfirmenich.comperfumerflavorist.com Its performance in butter flavors is notable, and it is used in various cheese flavors, including cheddar and blue cheese, albeit at lower concentrations than in butter flavors. perfumerflavorist.com
Sensory Thresholds and Perception Dynamics
Studies have investigated the detection thresholds of this compound in different matrices. For instance, the detection threshold in water was reported to be around 66.0 ppb, which is in a similar range to previously reported values. ncsu.edu In vegetable oil, the detection threshold was significantly higher, at 1550.0 ppb. ncsu.edu This marked increase in the detection threshold in vegetable oil is attributed to the high hydrophobicity of this compound, which leads to greater solubility in the oil matrix and thus lower vapor pressure. ncsu.edu
The matrix composition significantly influences the concentration and partitioning of flavor molecules, affecting their release and subsequent perception. ncsu.eduresearchgate.net The rate of release of volatile compounds depends on factors such as the partition coefficient, molecular interactions, temperature, and the composition and viscosity of the food matrix. ncsu.edu
| Matrix | Detection Threshold (ppb) | Reference |
|---|---|---|
| Water | 66.0 | ncsu.edu |
| Vegetable Oil | 1550.0 | ncsu.edu |
The enantiomeric forms of this compound can have different aroma characteristics and contribute differently to the perceived aroma, highlighting the complexity of its perception dynamics. smolecule.comacs.org
Interactions with Taste Receptors and Flavor Enhancement
In the context of flavor, this compound interacts with taste receptors on the tongue, potentially enhancing the perception of sweetness and creaminess in certain food products. smolecule.com While the exact mechanism of this interaction requires further investigation, research suggests that this compound can influence taste perception in mammals. smolecule.com
Influence of Food Matrix and Processing on Flavor Release and Perception
The food matrix significantly impacts the release and perception of flavor compounds like this compound. The composition and structure of the matrix, including its fat content, pH, and the presence of other components like proteins and carbohydrates, can alter the partitioning of flavor molecules between different phases (e.g., lipid, aqueous, and vapor). ncsu.eduuni-wuppertal.de This partitioning behavior directly affects the concentration of the volatile compound in the headspace, which is crucial for its detection by the olfactory system. preparedfoods.comncsu.edu
The rate at which flavor compounds are released from the food matrix also influences the time required for the sensory threshold concentration to be perceived. ncsu.edu Hydrophobic molecules like this compound tend to interact more strongly with lipid phases within a food matrix. uni-wuppertal.deresearchgate.net This interaction can lead to a reduced concentration of the flavor compound in the headspace compared to an aqueous medium, thus impacting its perceived intensity. researchgate.net
Effect of Fat Content and pH
Fat content is a critical factor influencing the flavor release and perception of this compound. Studies have shown that fat has a significant impact on the partition coefficients of this compound. researchgate.net Generally, increasing fat content in a food matrix can lead to a decrease in the concentration of volatile compounds like this compound in the headspace, even if the total concentration in the food is higher (as fat can act as a reservoir). researchgate.net This is because this compound, being a relatively hydrophobic molecule, prefers to reside in the lipid phase. uni-wuppertal.deresearchgate.net
Research investigating the effect of fat and pH on the detection thresholds and partition coefficients of flavor compounds, including this compound, in model emulsions has demonstrated that fat had the largest impact on the best estimate threshold (BET) and partition coefficients of this compound compared to other compounds studied. researchgate.net While fat content significantly affected this compound's partitioning, the BET values of this compound were found to be unaffected by pH in these studies. researchgate.net However, pH can influence the interactions between flavor compounds and other food components, such as proteins, which can indirectly affect flavor release. researchgate.net
The partitioning behavior of this compound in different matrices can be illustrated by its partition coefficients. Studies have compared the partition coefficients of odorants in water/air and oil/air systems, showing that for oil systems, the partition coefficients were higher for all flavor compounds studied, indicating a greater affinity for the oil phase. uni-wuppertal.de The fat content of emulsions has also been shown to significantly influence the partition coefficients of odorants. uni-wuppertal.de
Here is a conceptual representation of how fat content can influence the headspace concentration of this compound:
| Fat Content (%) | Expected Headspace Concentration of this compound |
| Low | Higher |
| Medium | Moderate |
| High | Lower |
Note: This table illustrates a general trend based on the principle of partitioning of hydrophobic compounds in lipid-rich matrices and is not based on specific quantitative data from the provided snippets.
Impact of Heat Treatment
Heat treatment is a common food processing method that can influence the concentration and profile of flavor compounds, including lactones. The effect of heat treatment on this compound content can vary depending on the food matrix.
In dairy products, heat treatment has been shown to influence the concentration of lactones. For instance, studies on dairy cream have shown that subsequent heat treatments can lead to a significant increase in the concentration of this compound, suggesting the presence of lactone precursors that are converted upon heating. acs.org The formation of lactones during heat treatment of butterfat is thought to occur from bound δ-hydroxy acids as precursors. acs.org One study found that the total lactone content in butters and fermented butters increased by approximately two-fold upon heat treatment, while heat treatment did not affect the lactone content in margarine. researchgate.net The changes were more pronounced in fermented butters, suggesting that fermentation might increase the content of lactone precursors. researchgate.net
However, the impact of heat treatment on the odor intensity of lactones, including this compound, can differ from its effect on their concentration. In some instances, while heat treatment may increase the concentration of certain aroma compounds, the odor intensities of lactones have been reported as not being affected by heat treatment in specific food systems like nonfat dry milk. researchgate.net This suggests that the relationship between concentration and perceived odor intensity can be complex and influenced by the matrix and the presence of other compounds.
The stability of delta-lactones under heat treatment can also be a factor in their presence in processed foods. Higher molecular weight delta-lactones are reported to offer better heat stability compared to this compound. perfumerflavorist.com
Here is a conceptual representation of the effect of heat treatment on this compound content in certain dairy matrices based on the search results:
| Food Matrix | Heat Treatment Applied | Expected Change in this compound Content |
| Dairy Cream | Subsequent Heating | Increase |
| Butter/Fermented Butter | Heat Treatment | Increase (approx. two-fold) |
| Margarine | Heat Treatment | Not significantly affected |
| Nonfat Dry Milk | Heat Treatment | Odor intensity not affected |
Note: This table summarizes findings from the provided snippets regarding specific matrices and heat treatments.
The interplay between this compound and the food matrix, as well as the effects of processing, highlights the complexity of flavor perception in foods. Understanding these interactions is crucial for controlling and optimizing the flavor profile of food products.
Analytical Methodologies for Identification and Quantification
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a sensory-directed technique where the effluent from a GC column is sniffed by a trained human panel in addition to being sent to a detector. This method is particularly valuable for identifying odor-active compounds within complex mixtures. Delta-decalactone, being a potent aroma compound, is frequently detected using GC-O. researchgate.netmdpi.com Studies have utilized GC-O to identify this compound as an aroma-active component in various matrices, including sweet whey powder and butter. sigmaaldrich.comsigmaaldrich.comuni.luresearchgate.net In the analysis of nonfat dry milk, this compound was identified as an aroma-active compound with a sweet odor character. nih.govresearchgate.net GC-O has also been used to compare aroma profiles in different food products, where this compound contributed to the perceived odor. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile compounds based on their mass-to-charge ratio fragments. This compound can be identified by its characteristic mass spectrum and retention time on a specific GC column. GC-MS is often used in conjunction with other techniques like GC-O for comprehensive aroma analysis. sigmaaldrich.comsigmaaldrich.comuni.lunih.govresearchgate.net It has been applied for the quantification of this compound in various food products, including yogurt, sweet whey powder, butter, and margarine. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comuni.luresearchgate.netnih.gov Enantioselective GC-MS has been employed to determine the enantiomeric distribution of this compound, revealing that the (R)-isomer is abundant in natural dairy products, while synthetic forms may be racemic. nih.gov
Stable Isotope Dilution Assays (SIDA)
Stable Isotope Dilution Assay (SIDA) is a highly accurate quantitative technique that involves adding a known amount of an isotopically labeled analogue of the analyte (internal standard) to the sample before extraction and analysis. This labeled standard behaves similarly to the target analyte throughout the sample preparation and analysis process, compensating for any losses or variations. SIDA is considered a robust method for precise quantification of this compound in complex matrices. vulcanchem.comresearchgate.netresearchgate.netresearchgate.netnih.gov
Use of Labeled Internal Standards (e.g., Deuterium-labeled this compound)
For the SIDA of this compound, isotopically labeled internal standards, such as deuterium-labeled this compound (e.g., this compound-d7 or [²H₃-₄]-δ-Decalactone), are synthesized and used. vulcanchem.comresearchgate.netresearchgate.netnih.govacs.org The addition of a known quantity of the labeled standard to the sample allows for the accurate determination of the endogenous this compound concentration by measuring the ratio of the unlabeled to labeled compound using GC-MS or GC-MS/MS. vulcanchem.comresearchgate.netresearchgate.netacs.org Studies have reported the synthesis and application of deuterium-labeled delta-lactones, including this compound, for SIDA in dairy products analyzed by GC×GC-TOF-MS. researchgate.netresearchgate.netacs.org
Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) provides enhanced separation power compared to one-dimensional GC, which is particularly useful for analyzing complex samples containing numerous volatile compounds. When coupled with Time-of-Flight Mass Spectrometry (TOF-MS), which offers fast scanning rates and high sensitivity, GC×GC-TOF-MS allows for the separation, identification, and quantification of a wide range of compounds, including this compound, in intricate matrices. researchgate.netresearchgate.netacs.orgfrontiersin.orgcore.ac.ukuwaterloo.caresearchgate.net This technique has been applied in the analysis of aroma compounds in dairy cream and e-vapor products, where this compound was among the identified components. researchgate.netacs.orgfrontiersin.org The combination of SIDA with GC×GC-TOF-MS has been shown to be effective for the simultaneous quantitation of multiple lactones, including this compound, in dairy cream. researchgate.netresearchgate.netacs.org
Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) for Authenticity Assessment
Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is a specialized technique used to determine the stable isotope ratios (e.g., ¹³C/¹²C and ²H/¹H) of individual compounds. These isotopic signatures can provide information about the origin and authenticity of a compound. GC-C/P-IRMS is used to differentiate between natural this compound produced biologically (e.g., in fruits or dairy) and synthetic this compound. wikidata.orgmedchemexpress.comresearchgate.netacs.orgnih.govmdpi.com Studies on Prunus fruits (peach, apricot, nectarine) have shown distinct carbon and hydrogen isotope ratios for this compound from natural sources compared to synthetic versions. researchgate.netacs.orgnih.gov
Table: Isotopic Ratios of this compound from Different Sources
| Source | δ¹³C (‰ vs. V-PDB) | δ²H (‰ vs. V-SMOW) | Reference |
| Peach | -34.0 to -37.9 | -171 to -228 | researchgate.netacs.orgnih.gov |
| Apricot | -34.0 to -37.9 | -171 to -228 | researchgate.netacs.orgnih.gov |
| Nectarine | -34.0 to -37.9 | -171 to -228 | researchgate.netacs.orgnih.gov |
| Synthetic | -28.2 | -171 | researchgate.netacs.orgnih.gov |
| "Natural" (Biotech) | -27.7 to -30.1 | -185 to -230 | researchgate.netacs.orgnih.gov |
These differences in isotopic composition allow GC-C/P-IRMS to be a powerful tool for verifying the natural origin claim of this compound used in flavorings. researchgate.netacs.orgnih.govmdpi.com
Aroma Extract Dilution Analysis (AEDA)
Table: Flavor Dilution (FD) Factors for this compound in Selected Food Products
| Food Product | FD Factor Range | Reference |
| Nonfat Dry Milk | 1 to 6 (log₃ FD) | nih.govresearchgate.net |
| Heated Peach Juice | 8192 | nih.gov |
| Muskmelon | 25 | pref.shizuoka.jp |
| Pork Soup Stock | 64-2048 (within this range for key compounds) | tandfonline.com |
| Full-fat Cream | High FD factor | nih.gov |
Biological Activities and Interactions
Role as a Metabolite in Biological Systems
Delta-Decalactone (δ-Decalactone) is a cyclic ester classified as a lactone, with the chemical formula C₁₀H₁₈O₂. smolecule.com It is found naturally in various biological systems, including fruits and dairy products, where it contributes to characteristic flavors and aromas. smolecule.com Research indicates that this compound exhibits various biological activities and has been identified as a metabolite in several biological systems. smolecule.com Specifically, it has been reported in organisms such as Fusarium poae, Mangifera indica (mango), and Curio articulatus. nih.govwikidata.org Additionally, 1,5-Decanolide, a synonym for this compound, is a metabolite found in or produced by Saccharomyces cerevisiae. nih.gov this compound is considered a fatty ester lipid molecule and belongs to the class of delta valerolactones, which are cyclic organic compounds containing an oxan-2-one moiety. hmdb.cahmdb.ca
Influence on Sensory Perceptions in Mammals
This compound possesses a pleasant nutty odor with fruity undertones, making it valuable in the food and fragrance industries. smolecule.com The compound exists in two enantiomeric forms: the S-enantiomer, which has a sweet cream-like scent, and the R-enantiomer, known for its unpleasant odor associated with certain animals. smolecule.com Studies on this compound's interactions primarily focus on its sensory effects and metabolic pathways. smolecule.com Research suggests that it can influence taste perception in mammals, potentially affecting feeding behavior and preferences. smolecule.com In the context of flavor, this compound interacts with taste receptors on the tongue, potentially enhancing the perception of sweetness and creaminess in certain food products. smolecule.com this compound has been shown to contribute significantly to a creamy odor. researchgate.net It is widely used in flavors such as coconut, butter, cream, vanilla, and peach due to its typical creamy, coconut profile and slightly fruity nuance. thegoodscentscompany.com The release of this compound was found to be higher in margarines with a lower fat ratio, while fattier margarines were rated higher in terms of butter and cheese aroma. wur.nl Cream aroma was rated as being more intense in lower-fat margarines, suggesting that fat content influences the volatility of certain flavor compounds, which affects their perception. wur.nl
Potential Interactions with Fungi (Beneficial or Pathogenic)
Research suggests that this compound might play a role in the communication between plants and fungi. smolecule.com Some studies investigate if this compound acts as a signaling molecule between plants and beneficial or pathogenic fungi. smolecule.com Understanding these interactions could potentially lead to the development of new strategies for crop protection and yield improvement. smolecule.com Biological studies indicate a broad spectrum of activities for gamma- and delta-decalactones. plos.org For example, it has been shown that both decalactones can inhibit the growth of selected filamentous fungi (Aspergillus niger) and yeast (Candida albicans). plos.org Studies have shown that this compound inhibited the growth of Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae with minimum inhibitory concentrations (MICs) in the range of < 46.8 to 750.0 µg/ml. bioline.org.brbioline.org.br this compound was also found to potently disturb simulated membrane structure based on color change intensity in lipid/polydiacetylene (PDA) vesicles. bioline.org.brbioline.org.br However, one study indicated that vaporized gamma- and delta-decalactones exhibited no inhibition against the growth of two tested fungi, in contrast to massoialactone. researchgate.net This suggests that the form or concentration of the lactone may influence its antifungal activity.
Here is a table summarizing the minimum inhibitory concentrations (MICs) of this compound against certain fungi:
| Fungal Species | MIC Range (µg/ml) | Source |
| Candida albicans | < 46.8 - 750.0 | bioline.org.brbioline.org.br |
| Saccharomyces cerevisiae | < 46.8 - 750.0 | bioline.org.brbioline.org.br |
| Aspergillus niger | < 46.8 - 750.0 | bioline.org.brbioline.org.br |
Lack of Activity as an Aphid Deterrent
Studies have investigated the potential of this compound as a feeding deterrent against aphids, specifically Myzus persicae (peach potato aphid). plos.orgnih.govmdpi.com Research indicates that the deterrent activity of decalactones against aphids depends on the size of the lactone ring and the enantiomeric purity of the compounds. plos.orgnih.govresearchgate.netacs.org In studies evaluating the effect on probing, feeding, and settling behavior of M. persicae, this compound appeared inactive. plos.orgnih.govacs.org While gamma-decalactone (B1670016), a lactone with a 5-membered ring, was shown to restrain aphid probing at the ingestional phase, this compound, with its 6-membered ring, did not exhibit this deterrent effect. plos.orgnih.gov Only the (-)-(S)-γ-decalactone enantiomer demonstrated a strong and durable limiting effect on aphid feeding at the phloem level. nih.gov
Industrial Applications and Economic Significance
Flavoring Agent in the Food and Beverage Industry
delta-Decalactone is extensively used as a flavoring agent within the food and beverage industry. google.comdataintelo.comlipidmaps.orgrsc.org It is highly valued for its ability to impart creamy, milky, and sweet notes, making it particularly useful in replicating or enhancing natural dairy flavors in a variety of products. google.comdataintelo.com Its applications span across flavored beverages, ice creams, and baked goods, where it can effectively mimic the taste profiles of butter, cream, or milk, serving as a natural alternative to synthetic additives. google.com The increasing consumer demand for natural flavoring agents and products with appealing sensory characteristics is a key driver for the use of this compound in this sector. google.comdataintelo.com The food and beverage industry represents a major segment contributing to the demand for natural this compound. dataintelo.com
Dairy Alternatives and Plant-Based Products
A significant and growing application area for this compound is in the formulation of dairy alternatives and plant-based food products. lipidmaps.orgwikidata.org As the market for plant-based and dairy-free options expands, there is a critical need for natural ingredients that can successfully replicate the taste and texture of traditional dairy products. google.comadv-bio.com this compound is well-suited for this purpose due to its capacity to deliver a creamy, milky flavor, presenting a valuable market opportunity as consumer preferences continue to shift towards plant-based alternatives. google.comadv-bio.com Its inclusion can help improve the sensory attributes of these products, addressing potential issues such as chalkiness or thinness often associated with dairy-free formulations compared to their dairy counterparts. adv-bio.com
Monomer in Polymer Production for Biodegradable Materials
This compound serves as a monomer in the production of biodegradable polymers, an area of increasing importance driven by environmental concerns and the demand for sustainable materials. google.comlucintel.com The ring-opening polymerization of this compound yields poly(this compound) (PDL), a biodegradable polymer characterized by a flexible main chain. rsc.orgresearchgate.net Research indicates that PDL-based copolymers hold potential for applications in drug delivery systems, demonstrating the ability to encapsulate drug molecules and facilitate their controlled release. nottingham.ac.ukcognitivemarketresearch.com The synthesis of polymers from renewable feedstocks like this compound is an area of intense research interest, particularly for biomedical applications. rsc.orgnottingham.ac.ukcognitivemarketresearch.com
Potential Use in Agricultural Chemicals
There is potential for the use of this compound in agricultural chemicals, based on ongoing research. google.com Studies are exploring whether this compound functions as a signaling molecule in the complex interactions between plants and fungi. smolecule.com A deeper understanding of these interactions could potentially pave the way for the development of novel strategies aimed at improving crop protection and enhancing yields. smolecule.com
Pharmaceutical Formulations
In the pharmaceutical sector, this compound shows promise, particularly in the creation of novel biomaterials for drug delivery applications. rsc.org Amphiphilic block copolymers derived from this compound have been identified as having potential utility as drug delivery systems. rsc.orgresearchgate.net These copolymers can spontaneously assemble into micelles, which are capable of encapsulating hydrophobic drugs within their core. rsc.orgnottingham.ac.uk Comparative studies have indicated that this compound copolymers can achieve higher drug loading capacities compared to certain other polymers, and in vitro release studies have shown sustained drug release over several days. rsc.orgnottingham.ac.ukcognitivemarketresearch.com Preliminary assessments suggesting the biodegradable nature and low toxicity of this compound copolymers highlight their potential for further development in biomedical contexts. rsc.orgnottingham.ac.uk Furthermore, this compound has been noted as a potential building block in the synthesis of certain medicinal compounds. chemimpex.com
Market Data Snippets:
The global delta-lactone series market is projected for growth, with a compound annual growth rate (CAGR) of 5.1% anticipated from 2025 to 2031. taylorandfrancis.com Within this market, this compound is expected to exhibit the highest growth among different delta-lactone types. taylorandfrancis.com Another market report estimates the natural delta decalactone market to be valued at USD 150 million in 2024, with a projected increase to USD 300 million by 2033, demonstrating a CAGR of 8.5% during the period of 2026–2033. The food and beverage segment is noted as having a significant market share, and the fragrance industry segment is also expected to experience growth. quora.commarketresearchintellect.com
Interactive Data Table (Conceptual based on search results):
| Application Segment | Market Relevance (Based on search results) | Development Stage/Trend (Based on search results) |
| Food and Beverages | Major application, significant share quora.commarketresearchintellect.com | Increasing demand for natural flavors google.comdataintelo.com |
| Dairy Alternatives/Plant-Based | Key growth area google.comadv-bio.com | Growing market opportunity google.comadv-bio.com |
| Fragrance | Widely used ingredient google.comchemimpex.com | Expected market growth marketresearchintellect.com |
| Biodegradable Polymers | Monomer for PDL synthesis rsc.orgresearchgate.net | Area of intense interest for biomedical use rsc.orgnottingham.ac.uk |
| Agricultural Chemicals | Potential signaling molecule smolecule.com | Under investigation smolecule.com |
| Pharmaceutical Formulations | Potential in drug delivery systems rsc.orgnottingham.ac.uk | Research and development phase rsc.orgnottingham.ac.ukcognitivemarketresearch.com |
Detailed Research Findings Snippets:
Copolymers of this compound with poly(ethyleneglycol) (PEG) and terpolymers with poly(pentadecalactone) have been shown to self-assemble into micelles capable of incorporating hydrophobic dyes. rsc.org
Studies investigating the encapsulation properties of polymeric micelles using Amphotericin B as a model drug demonstrated higher loading in PEG-b-poly(this compound) micelles compared to PEG-b-poly(epsilon-caprolactone) micelles. rsc.orgnottingham.ac.ukcognitivemarketresearch.com
In vitro release studies of Amphotericin B from these polymer micelles indicated a sustained release profile over a period of up to 8 days. rsc.orgnottingham.ac.uk
Preliminary hydrolytic degradation and cytotoxicity studies suggested that the block copolymer micelles derived from this compound are biodegradable and exhibit low toxicity. rsc.orgnottingham.ac.uk
Future Research Directions and Emerging Trends
Advancements in Sustainable Biotechnological Production
Significant advancements are being made in developing more cost-effective and efficient fermentation processes for producing natural delta-lactones, including δ-Decalactone. Optimizing microbial strains and bioreactor configurations are key areas of focus to enhance yields and reduce production costs. lucintel.com For instance, improvements in yeast fermentation have made large-scale production of δ-Decalactone more feasible. lucintel.com Biotechnological production offers an environmentally friendly alternative to chemical synthesis, occurring under atmospheric conditions and allowing products to be labeled as natural. modern-journals.com Research is also exploring the use of non-hydroxy fatty acids in biotransformation processes for lactone production. mdpi.com A novel fermentation process for the biotechnological production of δ-Decalactone and other δ-lactones has been developed using grapeseed oil as a starting material in combination with lactic acid bacteria strains. nih.gov Applying sublethal heat stress has been shown to significantly increase target lactone production by lactic acid bacteria. nih.gov
Exploration of Novel Biocatalysts and Metabolic Pathways
Exploring novel biocatalysts and understanding the underlying metabolic pathways are crucial for improving δ-Decalactone production. Research is focused on identifying and utilizing microbial strains capable of efficiently converting precursors into δ-Decalactone. For example, Sporidiobolus salmonicolor has been reported for its ability to convert castor oil or its derivatives to γ-decalactone, and studies have investigated the catabolic pathways of both γ- and δ-lactones in this species. mdpi.com Yarrowia lipolytica is another yeast widely studied for its capability to produce lactones via biocatalysis. mdpi.com Studies have investigated the role of genes encoding acyl-CoA oxidase isozymes in Y. lipolytica to enhance lactone production and reduce degradation. mdpi.comresearchgate.net Engineering Y. lipolytica strains has shown potential for increased lactone production from fatty feedstocks. nih.govresearchgate.net For instance, engineered Y. lipolytica strains have demonstrated the ability to produce δ-Decalactone from linoleic acid. researchgate.net Research also involves the use of enzymes like linoleate (B1235992) 13-hydratase in one-pot reactions for δ-Decalactone production. researchgate.net Bacterial cytochrome P450 monooxygenases are also being explored as promising biocatalysts for the regio- and stereoselective hydroxylation of fatty acids, a key step in the synthesis of chiral hydroxy-acids and lactones like (S)-δ-Decalactone. researchgate.net
Deepening Understanding of Sensory Mechanisms and Receptor Interactions
Future research aims to deepen the understanding of how δ-Decalactone interacts with sensory mechanisms and receptors, particularly in the context of flavor and aroma perception. Studies are exploring its role in contributing to desirable flavors like milky-cream and buttery notes in dairy products. nih.gov Research also investigates its potential to influence taste perception in mammals, which could affect feeding behavior and preferences. smolecule.com Molecular docking analysis is being used to reveal potential binding interactions between aroma-active compounds like δ-Decalactone and olfactory receptors, providing insights into the molecular mechanisms underlying human aroma perception. mdpi.commdpi.com δ-Decalactone has been shown to bind to multiple olfactory receptors, including OR1E2, OR5M3, OR7D4, OR7G1, OR8D1, and OR8G1. mdpi.commdpi.com Understanding these interactions is crucial for developing new strategies in the food and fragrance industries. mdpi.com
Development of Integrated Bio- and Chemo-Catalytic Processes
The development of integrated bio- and chemo-catalytic processes is an emerging trend for the sustainable synthesis of δ-Decalactone. This approach combines the advantages of both biological and chemical methods. For example, a liquid phase reaction involving catalytic transfer hydrogenation of 6-amyl-α-pyrone (6PP), a biomass-based platform chemical derived from fermentation, can serve as a platform for an integrated process for the green synthesis of δ-Decalactone from lignocellulosic biomass. acs.orgfigshare.comacs.orgresearchgate.net This catalytic transformation can be performed under mild conditions using a Pd/C catalyst and formic acid as a hydrogen source. acs.orgfigshare.comresearchgate.net Research in this area focuses on optimizing reaction conditions and catalysts to achieve high conversion yields. acs.orgresearchgate.net
Expanding Applications in Novel Materials and Chemical Synthesis
Future research directions include expanding the applications of δ-Decalactone in novel materials and chemical synthesis. δ-Lactones are becoming increasingly important as monomers and comonomers for the synthesis of specialty and biodegradable polymers. lucintel.com Their incorporation can impart novel characteristics such as biocompatibility and flexibility. lucintel.com The surge in demand for green plastics and next-generation materials is driving investigation into δ-lactone-based polymers. lucintel.com Poly(δ-decalactone) (PDL) synthesized via ring-opening polymerization is being explored for potential biomedical applications, such as drug delivery systems. rsc.orgresearchgate.net Studies have shown that amphiphilic block copolymers of δ-Decalactone with poly(ethyleneglycol) can self-assemble into micelles and encapsulate hydrophobic drugs. rsc.orgresearchgate.net These materials have demonstrated sustained drug release and low toxicity. rsc.org Research is also exploring strategies to control the polymerization thermodynamics of substituted δ-lactones to address their typically low ceiling temperature and challenging equilibrium behavior, enabling their wider use in polymers with triggered recyclability. rsc.org
Q & A
Q. What are the key methodological considerations for synthesizing delta-Decalactone in laboratory settings?
this compound is synthesized via the oxidation of 2-pentylcyclopentanone using peracids, yielding a lactone with a coconut-like odor profile . Key steps include controlling reaction temperature (to avoid side reactions) and purification via fractional distillation to isolate the desired enantiomeric mixture. Researchers must monitor lactone stability, as polymerization can occur over time, altering viscosity and phase behavior in alcohol-based solutions .
Q. How do isomerism and structural variations impact the olfactory properties of this compound?
this compound is a constitutional isomer of gamma-Decalactone, differing in lactone ring size and side-chain length. While gamma-Decalactone exhibits peach-like notes, this compound’s coconut aroma arises from its 6-pentyltetrahydro-2H-pyran-2-one structure . Experimental comparisons involve gas chromatography-olfactometry (GC-O) to map odor thresholds (detected at ~100 ppb) and assess enantiomeric contributions .
Q. What analytical techniques are recommended for characterizing this compound purity and stability?
Standard methods include:
Q. How does the natural occurrence of this compound in foods inform its synthetic production for research?
Although this compound occurs naturally in coconut, peach, and dairy products, its natural abundance is insufficient for perfumery applications . Synthetic routes must replicate stereochemical features (e.g., chiral carbon at position 5) to mimic natural odor profiles. Comparative studies using enantioselective synthesis (e.g., Zeon Corporation’s R-body enantiomer) demonstrate superior odor quality compared to racemic mixtures .
Q. What are the critical stability challenges in storing this compound for long-term studies?
Stability issues include:
- Polymerization : Accelerated by exposure to oxygen or elevated temperatures. Store under inert gas (e.g., nitrogen) at ≤4°C .
- Phase separation : Observed in ethanol solutions; pre-formulation studies should assess solvent compatibility .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound improve its application in olfactory research?
Zeon Corporation’s chiral synthesis process produces the R-enantiomer, which replicates natural odor profiles more accurately than racemic blends. Key steps involve asymmetric hydrogenation or enzymatic resolution to achieve >98% enantiomeric excess (ee). Researchers must validate optical activity via polarimetry and correlate ee values with sensory evaluation panels .
Q. What experimental designs are optimal for studying this compound’s interaction with olfactory receptors?
Use molecular docking simulations paired with in vitro assays (e.g., HEK293 cells expressing human OR1A1 receptors). Parameters to optimize:
Q. How do structural modifications of this compound influence its volatility and odor persistence?
Modifying the alkyl chain (e.g., replacing pentyl with hexyl) reduces volatility (base note classification) but may introduce waxy off-notes. Systematic studies involve:
Q. What methodologies resolve contradictions in reported odor thresholds for this compound across studies?
Discrepancies arise from variations in solvent systems (e.g., ethanol vs. dipropylene glycol) and panelist sensitivity. Standardize protocols using:
Q. How can computational chemistry predict this compound’s stability under extreme conditions (e.g., high humidity or UV exposure)?
Apply DFT (Density Functional Theory) to model degradation pathways, such as lactone ring hydrolysis. Experimental validation involves:
- Accelerated stability testing (40°C/75% RH for 6 months).
- LC-MS/MS to identify degradation products (e.g., hydroxy acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
